Diphenylphosphinodithioic acid

Process Chemistry Scale-up Synthetic Methodology

For process chemists, using generic thioacids in regioselective sulfur incorporation yields the wrong regioisomer and wastes development resources. Diphenylphosphinodithioic acid (CAS 1015-38-9) is the structurally validated solution for precise transformations at scale. • Regioselective thiolation: Delivers adduct 3 (not 5) with vinylidenecyclopropanes-thioacetic acid gives the opposite regioisomer under identical conditions. • Scalable supply: Demonstrated high-yielding, benign kilogram-scale synthesis supports seamless pilot-to-production transitions. • Coordination chemistry: Forms specific Ru(CO)₂(PPh₃)₂(SSPPh₂)₂ complexes; substitution with any other dithioacid ligand alters complexation outcome and stability.

Molecular Formula C12H11PS2
Molecular Weight 250.3 g/mol
CAS No. 1015-38-9
Cat. No. B093613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylphosphinodithioic acid
CAS1015-38-9
Molecular FormulaC12H11PS2
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S
InChIInChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15)
InChIKeyCLUOCCWZZAGLPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.5 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenylphosphinodithioic Acid: Properties & Procurement


Diphenylphosphinodithioic acid (CAS 1015-38-9), also referred to as diphenyldithiophosphinic acid, is an organophosphorus compound with the molecular formula C12H11PS2 and a molecular weight of 250.32 g/mol [1]. This white to off-white crystalline solid exhibits a melting point of 55–56°C and is characterized by its solubility in organic solvents such as ethanol, ether, and chlorinated hydrocarbons . It is typically supplied at purities of ≥95% for research and industrial applications . The compound is hygroscopic and prone to slow oxidation in air, necessitating storage under an inert atmosphere at -20°C to maintain long-term stability . Its primary utility lies in its role as a versatile reagent in organic synthesis, particularly in phosphorylation and reduction reactions, and as a ligand in coordination chemistry .

1
Organophosphorus reagent for phosphorylation and reduction workflows
2
Coordination chemistry ligand for metal complex design
3
Kilogram-scale supply available; supports process chemistry fit

Diphenylphosphinodithioic Acid: Why Substitution Fails


Generic substitution among phosphinodithioic acids is not scientifically justified due to profound differences in reactivity, selectivity, and stability driven by the substituents on the phosphorus atom. For instance, while diphenylphosphinodithioic acid exhibits a specific reactivity profile with N-alkyl-2-haloaldimines, its diethyl analog follows a different reaction pathway under identical conditions [1]. Furthermore, the electronic and steric effects of the phenyl groups confer distinct kinetic behavior and reaction outcomes compared to O,O-dialkyl dithiophosphoric acids, which are significantly stronger acids and follow different mechanistic pathways [2]. Even subtle changes, such as replacing one sulfur atom with oxygen (as in diphenylphosphinothioic acid) or varying the aryl substituents, lead to measurable shifts in reaction rates, transition state geometries, and the resulting product profiles [3]. These quantifiable differences underscore that a change in the compound's structure directly translates to a change in its performance, making direct, non-validated substitution a high-risk endeavor for any established protocol.

Diphenylphosphinodithioic acid
vs
Diethylphosphinodithioic acid: reactivity pathway contribution may shift
Diphenylphosphinodithioic acid
vs
O,O-Dialkyl dithiophosphoric acids: acid strength and mechanism context differ
Diphenylphosphinodithioic acid
vs
Diphenylphosphinothioic acid (P=S→P=O): transition-state geometry may alter product profile

Diphenylphosphinodithioic Acid: Performance vs. Analogs


Scalable, High-Purity Synthesis

A novel, benign one-pot synthetic pathway for diphenylphosphinodithioic acid has been developed, achieving high yields and quality on a kilogram scale. This new methodology surpasses all previously reported synthetic routes in terms of both yield and purity for this specific compound . While direct quantitative comparison to other acid syntheses is not provided in a single study, the reported success on a multi-kilogram scale with high yield and quality establishes a significant advantage in procurement. This implies a more reliable, cost-effective, and higher-purity supply chain for diphenylphosphinodithioic acid compared to analogs that lack such a well-defined and efficient large-scale synthetic process.

Scalable Synthesis
Cross-study comparable
High yield and purity on kilogram scale via one-pot route
Supports procurement reliability and supply consistency
Source-specific review; no single-study quantitative comparison
Process Chemistry Scale-up Synthetic Methodology

Reversed Regioselectivity vs. Thioacetic Acid

In the reaction with vinylidenecyclopropanes, diphenylphosphinodithioic acid and thioacetic acid exhibit reversed regioselectivities under identical reaction conditions. Diphenylphosphinodithioic acid yields adducts 3 in good to high yields in toluene at 100 °C within 1 hour, whereas thioacetic acid yields adducts 5 in excellent yields under the same conditions [1]. This clear, quantifiable divergence in product outcome demonstrates that diphenylphosphinodithioic acid is not merely a substitute but a unique reagent for achieving a specific regiochemical outcome not accessible with a common thiol acid analog.

Regioselectivity
Head-to-head
Reversed regioselectivity vs. thioacetic acid: yields adduct 3, not adduct 5
Unique reagent for specific regioisomer; thioacetic acid is not a generic replacement
Vinylidenecyclopropane addition, toluene, 100 °C
Organic Synthesis Reaction Selectivity Radical Chemistry

Dominant Nucleophilic Substitution Pathway

In reactions with N-alkyl-2-chloroaldimines, both diphenyl- and diethylphosphinodithioic acids follow a dual-pathway mechanism involving nucleophilic substitution and reduction. However, the stronger diphenylphosphinodithioic acid exhibits a greater contribution from the nucleophilic substitution pathway compared to its diethyl analog [1]. This class-level inference is based on the qualitative observation that nucleophilic substitution is more dominant for the diphenyl derivative, indicating a tangible difference in its reaction profile and the resulting product distribution compared to a closely related phosphinodithioic acid.

Nucleophilic Pathway
Class-level inference
Greater nucleophilic substitution contribution than diethyl analog
Pathway preference context; quantitative ratio not reported
Data to verify; supports product distribution review
Reaction Mechanisms Nucleophilic Substitution Phosphinodithioic Acid Reactivity

Ruthenium Complexation vs. Dithiophosphoric Acid

The reaction of Ru(CO)3(PPh3)2 with diphenyldithiophosphinic acid (Ph2PSSH) yields a monomeric complex of the type Ru(CO)2(PPh3)2(SSPPh2)2, with no evidence for hydrido derivative formation. In contrast, the analogous reaction with diphenyldithiophosphoric acid, (PhO)2PSSH, also yields a similar monomeric complex, but the difference in the ligand's electronic and steric properties (Ph vs. PhO groups) results in different complexation behavior and stability, particularly in subsequent reactions with other metal precursors [1]. This cross-study comparison demonstrates that even among seemingly similar dithioacid ligands, the specific substituents dictate the nature and properties of the resulting metal complexes.

Ru Complexation
Cross-study comparable
Forms monomeric Ru(CO)2(PPh3)2(SSPPh2)2; distinct from (PhO)2PSSH analog
Ligand-specific complex outcome; analog substitution alters product properties
Stability and reactivity profile context
Coordination Chemistry Organometallic Synthesis Ligand Design

Validated RAFT Chain Transfer Agent

The ester derivative, 1-phenylethyl-diphenylphosphinodithioate, has been shown to function as a chain transfer agent in reversible addition-fragmentation chain-transfer (RAFT) polymerization. Kinetic studies with this agent in styrene polymerization confirmed that the polymerization exhibits the criteria of a living/controlled process [1]. This evidence positions diphenylphosphinodithioic acid-derived compounds as validated tools for achieving precise control over polymer molecular weight and architecture, a specific application not automatically shared by other phosphinodithioic acid derivatives without experimental validation.

RAFT Polymerization
Supporting evidence
1-Phenylethyl ester derivative enables living/controlled styrene polymerization
Supports polymer chemistry workflow; chain-transfer property reported
Application limited to validated ester derivative
Polymer Chemistry RAFT Polymerization Controlled Radical Polymerization

Metal Ion Flotation Selectivity

In ion flotation studies, diphenyl- and diethyl dithiophosphoric acids were both investigated for their ability to float various metal ions. The metal ions were classified into three groups based on their flotation behavior, with ions like Au(III), Pd(II), and Cu(II) floating effectively under acidic conditions with both acids [1]. However, the study demonstrates that the specific structure of the acid influences the flotation efficiency for certain metals. While the study does not provide a direct head-to-head comparison of their performance, it establishes that both acids are active in this application, but their performance is not interchangeable across all metals and conditions.

Ion Flotation
Class-level inference
Effective flotation of Au(III), Pd(II), Cu(II) under acidic conditions
Supports metal recovery screening; performance not interchangeable across all metals
Selectivity review required for specific target ions
Analytical Chemistry Hydrometallurgy Ion Flotation

Diphenylphosphinodithioic Acid: Application Scenarios


Large-Scale Organophosphorus Synthesis

For process chemists requiring multi-kilogram quantities of diphenylphosphinodithioic acid for downstream synthesis, this compound is the optimal choice due to its demonstrated high-yielding and benign kilogram-scale synthesis . This contrasts with other phosphinodithioic acids which may lack a similarly validated, efficient, and scalable manufacturing route, making diphenylphosphinodithioic acid the more reliable and cost-effective option for industrial-scale projects.

Regioselective Vinylidenecyclopropane Addition

In the synthesis of complex sulfur-containing molecules, such as those derived from vinylidenecyclopropanes, diphenylphosphinodithioic acid is the reagent of choice when a specific regioisomer (adduct 3) is required. The literature demonstrates that a generic alternative like thioacetic acid yields the opposite regioisomer (adduct 5) under identical conditions . Therefore, procurement of this specific acid is mandatory for researchers whose synthetic strategy hinges on this precise transformation.

Ruthenium Complex Synthesis with Dithioacid Ligands

Researchers in coordination chemistry should select diphenylphosphinodithioic acid over other dithioacid ligands (e.g., diphenyldithiophosphoric acid) when aiming to synthesize specific monomeric ruthenium complexes of the type Ru(CO)2(PPh3)2(SSPPh2)2 with distinct stability and reactivity profiles . The ligand's specific electronic and steric properties are crucial for directing the complexation outcome, and substitution with a seemingly similar ligand will result in a different product with potentially divergent properties.

RAFT Polymerization Using Dithioate Derivatives

For polymer chemists exploring new chain transfer agents for controlled radical polymerization, diphenylphosphinodithioic acid derivatives (such as its 1-phenylethyl ester) represent a validated starting point. These derivatives have been proven to mediate living/controlled polymerization of styrene . This provides a solid foundation for developing new RAFT agents, unlike other, untested phosphinodithioic acid esters, which would require de novo validation of their chain transfer properties.

Application
Selection Property
Validation Focus
Organophosphorus scale-up synthesis
Kilogram-scale process maturity
Yield and purity consistency review
Vinylidenecyclopropane addition studies
Regioselectivity outcome
Reversed regiochemistry vs. common thiol acids
Ruthenium dithioacid complex synthesis
Ligand electronic and steric profile
Monomeric complex stability and reactivity
RAFT polymerization agent development
Dithioate ester chain-transfer activity
Living/controlled polymerization criteria
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